molecular formula C22H24F3N3OS B2688170 N-(adamantan-1-yl)-2-{[3-cyano-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide CAS No. 626222-15-9

N-(adamantan-1-yl)-2-{[3-cyano-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide

Cat. No.: B2688170
CAS No.: 626222-15-9
M. Wt: 435.51
InChI Key: DIKMVNFONOAOLT-UHFFFAOYSA-N
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Description

N-(adamantan-1-yl)-2-{[3-cyano-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide: is a complex organic compound characterized by its unique structure, which includes an adamantane moiety, a cyano group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(adamantan-1-yl)-2-{[3-cyano-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Adamantane Derivative: The adamantane moiety is often introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with an appropriate acyl chloride in the presence of a Lewis acid catalyst.

    Cyclopenta[b]pyridine Synthesis: The cyclopenta[b]pyridine core can be synthesized via a multi-step process involving the formation of a pyridine ring followed by cyclization.

    Introduction of the Cyano and Trifluoromethyl Groups: These groups are typically introduced through nucleophilic substitution reactions, where appropriate precursors are reacted with the cyclopenta[b]pyridine derivative.

    Formation of the Final Compound: The final step involves the coupling of the adamantane derivative with the cyclopenta[b]pyridine derivative through a sulfanyl linkage, often using thiol reagents and appropriate coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Its structural features could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets may make it useful in the treatment of diseases such as cancer, neurological disorders, or infectious diseases.

Industry

In industrial applications, the compound could be used in the development of new materials with unique properties, such as enhanced stability, reactivity, or functionality.

Mechanism of Action

The mechanism of action of N-(adamantan-1-yl)-2-{[3-cyano-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The adamantane moiety may facilitate binding to hydrophobic pockets in proteins, while the cyano and trifluoromethyl groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(adamantan-1-yl)-2-{[3-cyano-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide is unique due to its combination of structural features, including the adamantane moiety, the cyano group, and the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(1-adamantyl)-2-[[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F3N3OS/c23-22(24,25)19-15-2-1-3-17(15)27-20(16(19)10-26)30-11-18(29)28-21-7-12-4-13(8-21)6-14(5-12)9-21/h12-14H,1-9,11H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKMVNFONOAOLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C(C(=C2C(F)(F)F)C#N)SCC(=O)NC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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